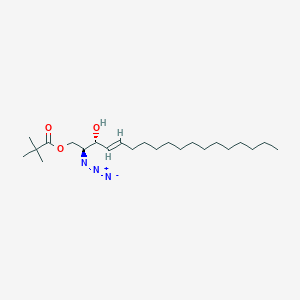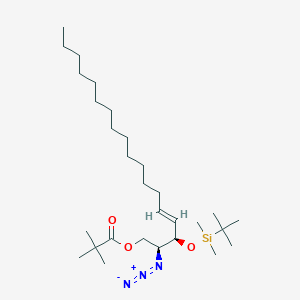
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside (F2DAF3,4,6) is a novel fluorinated sugar derivative that has recently been studied for its potential applications in biochemistry, physiology, and medicine. F2DAF3,4,6 is a derivative of D-mannose, a naturally occurring sugar, and has been shown to have unique properties that make it a promising compound for scientific research.
Applications De Recherche Scientifique
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside has been studied for its potential applications in biochemistry, physiology, and medicine. It has been used as a fluorescent probe for the detection of metal ions in aqueous solutions, as a substrate for the enzymatic synthesis of glycoproteins, and as a fluorescent marker for the detection of proteins and carbohydrates in biological samples. In addition, it has been studied for its potential applications in drug delivery, as a fluorescent marker for cell imaging, and for its potential use in the development of novel therapeutic agents.
Mécanisme D'action
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside is a fluorinated sugar derivative that has been shown to bind to metal ions, proteins, and carbohydrates. It has been proposed that Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside binds to metal ions via a hydrophobic interaction, and to proteins and carbohydrates via hydrogen bonding. This binding is thought to be responsible for the unique properties of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside, and its ability to act as a fluorescent probe for the detection of metal ions and proteins and carbohydrates in biological samples.
Biochemical and Physiological Effects
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, to act as an inhibitor of glycosyltransferases, and to affect the activity of proteins involved in signal transduction pathways. In addition, it has been shown to affect the activity of proteins involved in the regulation of cell cycle progression and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside has several advantages for lab experiments. It is a relatively stable compound, it is easy to synthesize, and it is non-toxic. Furthermore, it can be used as a fluorescent probe for the detection of metal ions, proteins, and carbohydrates in biological samples. However, Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside has some limitations. It is not very soluble in water, and it is not very stable in the presence of light or heat.
Orientations Futures
The potential future directions for Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside include further research into its potential applications in drug delivery, cell imaging, and the development of novel therapeutic agents. In addition, further research could be conducted into its potential use as an inhibitor of glycosyltransferases and its potential effects on signal transduction pathways. Finally, further research could be conducted into the structure-activity relationships of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside, which could lead to the development of novel derivatives with improved properties.
Méthodes De Synthèse
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside can be synthesized through a two-step process. The first step involves the reaction of D-mannose with 2,3,4,6-tetrafluoro-1-bromo-5-chlorobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of a fluorinated sugar derivative, 2-deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside (Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside). The second step involves the reaction of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside with a strong acid, such as hydrochloric acid or sulfuric acid. This reaction results in the formation of the final product, Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside.
Propriétés
IUPAC Name |
(3,4-diacetyloxy-5-fluoro-6-fluorooxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O8/c1-5(15)18-4-8-10(19-6(2)16)11(20-7(3)17)9(13)12(21-8)22-14/h8-12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLPZFZJMLFGBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OF)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)



![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)



![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)
![(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B1139778.png)
![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)

